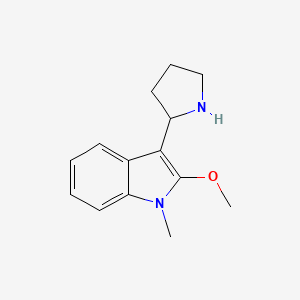

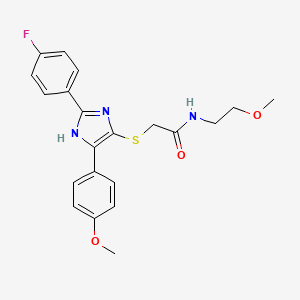

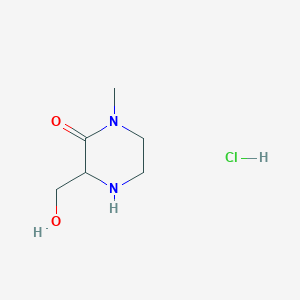

2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

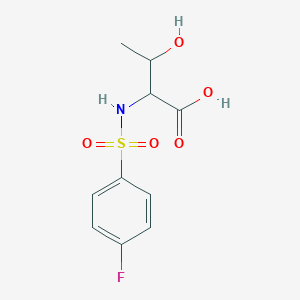

2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole is a compound that can be assumed to have significant chemical and biological relevance due to the presence of both indole and pyrrolidine rings. These features suggest potential applications in pharmaceuticals, materials science, and organic synthesis. The indole moiety is a common structural component in many natural products and active pharmaceutical ingredients, indicating the compound's potential biological activity. Meanwhile, the pyrrolidin-2-yl group might influence its physical, chemical, and pharmacokinetic properties.

Synthesis Analysis

The synthesis of complex molecules like 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole typically involves multi-step organic reactions, starting from simpler precursors. While specific synthesis routes for this compound were not found, related work on similar compounds suggests the use of strategies like cyclization reactions, N-alkylation, and functional group interconversions. For example, organocatalytic methods have been employed to synthesize spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity, indicating the potential use of organocatalysis in constructing similar complex molecules with pyrrolidine and indole units (Xiao‐Hua Chen et al., 2009).

Molecular Structure Analysis

Molecular structure analysis, typically done via techniques like X-ray crystallography or NMR spectroscopy, helps determine the compound's conformation, bonding, and stereochemistry. While specific data for 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole is unavailable, studies on related compounds provide insights. For instance, the crystal and molecular structure analysis of closely related compounds reveals intricate details about molecular conformations, intermolecular interactions, and the impact of substituents on overall structure (B. Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole would be influenced by its functional groups. Pyrrolidine rings are known for participating in nucleophilic addition reactions, while methoxy and methyl substituents can impact the electron density and thus the reactivity of the indole nucleus. Analogous compounds exhibit a range of reactivities, including cycloaddition reactions and transformations under organocatalytic conditions, which could be relevant for understanding the reactivity of the target compound (Yoshio N. Ito et al., 1984).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are crucial for compound characterization and application development. Although specific data for 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole were not identified, related research on molecular and crystal structure provides clues to how different substituents and molecular frameworks influence these properties.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, stability, and reactivity towards various reagents, can be inferred from related studies. For instance, the presence of the methoxy group could influence the compound's electronic properties and its interaction with other molecules, affecting its stability and reactivity patterns. Quantum chemical studies on similar molecules help in understanding these aspects by providing detailed insights into molecular orbitals, electron density distribution, and potential sites for chemical reactions (M. Evecen & H. Tanak, 2016).

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole is a chemical compound that has been explored in various scientific research applications, particularly in chemical synthesis. A study focused on creating 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones highlighted the potential of such compounds in the synthesis of other chemical structures (Bellesia et al., 2001).

Methuosis Induction in Cancer Cells

Another research application is in the field of cancer treatment. A study identified indole-based chalcones, structurally related to 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole, which induce a novel type of non-apoptotic cell death called methuosis in glioblastoma and other types of cancer cells (Robinson et al., 2012).

Bioreductive Anticancer Agents

The compound also finds relevance in the development of novel bioreductive anticancer agents. A study described the synthesis of indolequinones, including structures similar to 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole, and their efficacy against aerobic and hypoxic mammalian cells (Cotterill et al., 1994).

Catalysis in Organic Synthesis

Palladium(II) complexes of ligands similar to 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole were studied for their role as catalysts in the methoxycarbonylation of olefins, suggesting its potential use in organic synthesis and industrial applications (Zulu et al., 2020).

Pyrrolidines in Medicine and Industry

Research into pyrrolidines, a class of compounds to which 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole belongs, has indicated their importance in medicine and industry, such as in the development of dyes and agrochemical substances (Żmigrodzka et al., 2022).

Antibacterial Activity

The synthesis and evaluation of 4-Pyrrolidin-3-cyanopyridine derivatives demonstrated antibacterial activity, pointing to the potential medical applications of compounds structurally related to 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole (Bogdanowicz et al., 2013).

Safety and Hazards

Metoclopramide may damage the unborn child and requires immediate medical attention if exposure occurs .

Future Directions

Research on pyrrolidine compounds, including derivatives of 2-methoxy-1-methyl-3-pyrrolidin-2-ylindole, continues to explore their potential in drug discovery. Understanding their structure-activity relationships and exploring innovative synthetic strategies can guide the development of novel bioactive compounds .

Propriétés

IUPAC Name |

2-methoxy-1-methyl-3-pyrrolidin-2-ylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-16-12-8-4-3-6-10(12)13(14(16)17-2)11-7-5-9-15-11/h3-4,6,8,11,15H,5,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNVPGYHZFCZHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC)C3CCCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)

![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)

![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)

![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)

![2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2481416.png)